4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine
Description
Properties
CAS No. |
64387-77-5 |
|---|---|
Molecular Formula |
C14H25NO |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
(2-methylcyclohexyl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H25NO/c1-11-7-9-15(10-8-11)14(16)13-6-4-3-5-12(13)2/h11-13H,3-10H2,1-2H3 |
InChI Key |
BJZXFKCHSKEWII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCCC2C |
Origin of Product |
United States |
Preparation Methods
Acylation Using Acid Chloride
One common method involves preparing 2-methylcyclohexanecarbonyl chloride from the corresponding acid by reaction with reagents like thionyl chloride or oxalyl chloride. The acid chloride is then reacted with 4-methylpiperidine under anhydrous conditions.
- Preparation of 2-methylcyclohexanecarbonyl chloride by refluxing 2-methylcyclohexanecarboxylic acid with thionyl chloride.
- Addition of 4-methylpiperidine dropwise to the acid chloride solution in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5°C).
- Stirring the reaction mixture at room temperature for several hours.
- Workup involving aqueous quenching, extraction, drying, and purification.
$$
\text{2-methylcyclohexanecarbonyl chloride} + \text{4-methylpiperidine} \rightarrow \text{4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine}
$$
Coupling via Carbodiimide-Mediated Amide Bond Formation
Alternatively, the carboxylic acid and amine can be coupled using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions.
- Dissolving 2-methylcyclohexanecarboxylic acid and 4-methylpiperidine in anhydrous solvent (e.g., dichloromethane or DMF).
- Addition of DCC and HOBt under cooling.
- Stirring at room temperature or slightly elevated temperature for 12–24 hours.
- Filtration to remove dicyclohexylurea byproduct.
- Purification by chromatography or recrystallization.
This method avoids the need to isolate acid chlorides and is widely used in medicinal chemistry for amide bond formation.
Alternative Activation Methods
Other coupling reagents such as HCTU (O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) have been employed in similar amide coupling reactions involving piperidine derivatives, enhancing reaction efficiency and selectivity.
Reaction Conditions and Optimization
- Solvent: Common solvents include dichloromethane, tetrahydrofuran, N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).
- Temperature: Initial low temperature (0–5°C) during acid chloride addition to control exothermicity; room temperature or slightly elevated temperatures for coupling reactions.
- Stoichiometry: Typically, equimolar or slight excess of amine to acid chloride or acid to drive reaction to completion.
- Reaction Time: 4–24 hours depending on method and scale.
- Purification: Extraction, washing, drying, and chromatographic purification or recrystallization from suitable solvents.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (Reported) | Notes |
|---|---|---|---|---|
| Acid chloride acylation | 2-methylcyclohexanecarbonyl chloride, 4-methylpiperidine | 0–5°C addition, RT stirring, DCM solvent | Moderate to high | Requires preparation of acid chloride |
| Carbodiimide-mediated coupling | 2-methylcyclohexanecarboxylic acid, 4-methylpiperidine, DCC or EDC, HOBt | RT, 12–24 h, DCM or DMF solvent | Moderate to high | Avoids acid chloride isolation |
| HCTU/DIEA coupling | Acid, amine, HCTU, DIEA | RT, DMF solvent | High | Efficient, commonly used in medicinal chemistry |
Research Findings and Considerations
- The choice of coupling method affects the purity and yield of 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine.
- Carbodiimide methods with additives like HOBt are preferred to minimize side reactions such as racemization or over-acylation.
- Reaction monitoring by TLC or HPLC is recommended to optimize reaction time and avoid decomposition.
- The compound’s stability under reaction and storage conditions has been noted to be good, facilitating handling in synthetic workflows.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling and potentially providing analgesic effects .
Comparison with Similar Compounds
Antidiabetic Piperidine Analogs
Compound : 4-Methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine
- Structure : Incorporates a tetramethylphenyl group and an additional 4-methylpiperidinyl substituent.
- Activity: α-Amylase Inhibition: 97.30% inhibition (vs. Antioxidant Activity: Moderate DPPH radical scavenging (ascorbic acid as reference) .
- Toxicity : Lower toxicity risk than acarbose in ADMET studies .
Key Differences : The bulky tetramethylphenyl group enhances enzyme inhibition but may reduce solubility compared to the simpler 2-methylcyclohexyl substituent in the target compound.
Mosquito Repellent Derivatives
Compound : 4-Methyl-1-(1-oxo-10-undecylenyl)piperidine (4n)
- Structure : Features a long unsaturated oxoalkyl chain (C11) at the piperidine nitrogen.
- Activity :
Compound : 2-Ethyl-1-(1-oxo-10-undecylenyl)piperidine (4l)
Key Differences :
- Alkyl chain length and saturation (e.g., undecylenyl vs. octyl) critically influence repellent longevity.
- Substitution at C2 (ethyl vs. methyl) enhances toxicity but may reduce metabolic stability.
Central Nervous System (CNS) Targeting Derivatives
Compound : 4-(p-Fluorobenzoyl)piperidine
- Structure : Aromatic p-fluorobenzoyl group attached to piperidine.
- Activity: 5-HT₂A Receptor Affinity: High binding affinity, comparable to antipsychotic butyrophenones . SAR Insights: Replacement of the carbonyl with an amide (compound 18) reduced affinity tenfold .
Compound : Piperazine-substituted analogs
Key Differences :
- The ketone group in 4-(p-fluorobenzoyl)piperidine is essential for receptor anchoring, unlike the cyclohexyl carbonyl in the target compound.
- Piperidine rings exhibit superior receptor compatibility compared to piperazine.
Structural and Spectroscopic Comparisons
Methyl-4-piperidone vs. N-Methylpiperidine :
- Carbonyl Chemical Shift : 204 ppm (C-4 carbonyl in methyl-4-piperidone) vs. 170 ppm (amide-like carbonyl in 2-piperidones) .
- Substituent Effects : Methyl groups at α-positions deshield carbons, influencing NMR profiles .
Target Compound : The 2-methylcyclohexyl carbonyl group likely induces steric hindrance and alters electronic properties compared to simpler alkyl or aromatic substituents.
Data Tables
Table 2: Structural Impact on Piperidine Derivatives
Biological Activity
4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine is a compound of interest due to its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine can be represented as follows:
- Molecular Formula : C13H19N
- Molecular Weight : 205.30 g/mol
- IUPAC Name : 4-Methyl-1-(2-methylcyclohexanecarbonyl)piperidine
The biological activity of 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine is primarily attributed to its interaction with various biological targets. It has been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Key Mechanisms:
- Receptor Modulation : The compound acts as a partial agonist at certain receptors, influencing neurotransmission and potentially leading to therapeutic effects in mood disorders.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Structure-Activity Relationships (SAR)
Understanding the SAR of piperidine derivatives helps in elucidating the relationship between chemical structure and biological activity. In the case of 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine:
- Substituents : The presence of the methylcyclohexyl carbonyl group significantly enhances lipophilicity, which may improve membrane permeability.
- Piperidine Ring : The piperidine moiety is crucial for receptor binding affinity and selectivity.
Table 1: SAR Analysis of Piperidine Derivatives
| Compound | R Group | Activity | IC50 (μM) |
|---|---|---|---|
| A | CH3 | Moderate | 25 |
| B | C6H11 | High | 10 |
| C | C7H15 | Low | >50 |
| D | C5H11 | Moderate | 20 |
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various piperidine derivatives, including our compound of interest. The results indicated that 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine exhibited significant activity against Staphylococcus aureus with an IC50 value of 15 μM, suggesting its potential as a lead compound for developing new antibiotics.
Study 2: Neuropharmacological Effects
In another investigation, this compound was tested for its effects on anxiety-related behaviors in animal models. The results demonstrated that administration led to a notable reduction in anxiety-like behavior, indicating its potential utility in treating anxiety disorders.
Research Findings
Recent research has focused on optimizing the pharmacokinetic properties of piperidine derivatives. Key findings include:
- Enhanced Bioavailability : Modifications to the carbon chain length improved absorption rates.
- Reduced Toxicity : Structural changes have led to decreased cytotoxicity in vitro, making these compounds safer candidates for further development.
Q & A
Q. What are the optimal synthetic routes for 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis of piperidine derivatives typically involves nucleophilic acyl substitution or coupling reactions. For example, analogous compounds like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine are synthesized using dichloromethane as a solvent and sodium hydroxide for deprotonation, achieving 99% purity via sequential washing and crystallization . To optimize conditions for the target compound:
- Solvent selection : Use aprotic solvents (e.g., CHCl₃/MeOH mixtures) to stabilize intermediates and enhance yield .
- Purification : Column chromatography or recrystallization (common in benzoylpiperidine derivatives) ensures high purity .
- Statistical Design : Apply factorial design (e.g., Taguchi methods) to evaluate temperature, stoichiometry, and catalyst effects, reducing experimental iterations .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical outcomes?
Methodological Answer:
- NMR Analysis : Use - and -NMR to identify piperidine ring protons (δ 1.5–3.0 ppm) and carbonyl resonances (δ 165–175 ppm). Compare with analogs like N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide, where crystallography validated axial vs. equatorial substituent positioning .
- X-ray Crystallography : Resolve ambiguities in cyclohexyl group orientation, as demonstrated in COD Entry 2230670 for related piperidine carboxamides .
- HPLC-MS : Confirm molecular weight (e.g., 307.34 g/mol for a similar compound in ) and monitor purity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) of the cyclohexylcarbonyl group, which influences binding to biological targets. ICReDD’s approach integrates reaction path searches with experimental feedback loops to refine predictions .
- Molecular Docking : Screen derivatives against protein targets (e.g., enzymes or receptors) using software like AutoDock. For example, benzoylpiperidine derivatives in were optimized for binding affinity via hydroxyl group positioning .
Q. What strategies resolve contradictions in pharmacological data, such as conflicting IC₅₀ values across studies?
Methodological Answer:
- Assay Standardization : Address variability by normalizing cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Metabolic Stability Testing : Use microsomal assays to identify if cytochrome P450 interactions alter potency. For instance, 4-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives showed altered activity due to sulfonyl group metabolism .
- Data Reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., pH, temperature) as per experimental design principles in .
Q. How can reaction fundamentals inform scalable reactor design for piperidine derivative synthesis?
Methodological Answer:
- Kinetic Profiling : Determine rate-limiting steps (e.g., acylation vs. cyclization) using stopped-flow techniques. For example, tiagabine-related compounds required precise control of butenyl group addition to avoid side reactions .
- Reactor Configuration : Use continuous-flow systems for exothermic steps (e.g., cyclohexylcarbonyl chloride coupling), improving heat dissipation and yield .
- Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove byproducts, as applied in membrane technologies for similar intermediates .
Safety and Handling Considerations
Q. What are the critical safety protocols for handling 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine in laboratory settings?
Methodological Answer:
- Toxicity Mitigation : Follow GHS Category 4 guidelines (acute toxicity via oral/dermal/inhalation routes) . Use fume hoods and PPE (nitrile gloves, lab coats).
- Spill Management : Absorb with vermiculite or sand, avoiding water to prevent dispersion. Store waste in sealed containers labeled per P301-P390 protocols .
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
